

An In-depth Technical Guide to the Chemical Structure and Properties of Rotundine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundine, also known as (L)-Tetrahydropalmatine, is a tetracyclic isoquinoline alkaloid with a significant history in traditional medicine and growing interest in modern pharmacology.[1][2] Extracted primarily from plants of the Stephania and Corydalis genera, **Rotundine** has demonstrated a range of pharmacological activities, most notably analgesic, sedative, and anxiolytic effects.[1][3] Its unique mechanism of action, primarily as a dopamine and serotonin receptor antagonist, distinguishes it from many conventional therapeutics and positions it as a compound of interest for drug development, particularly in the fields of pain management, neuropsychiatric disorders, and addiction medicine.[3][4] This guide provides a comprehensive technical overview of **Rotundine**'s chemical structure, physicochemical properties, and pharmacological profile, including detailed experimental methodologies and an exploration of its key signaling pathways.

Chemical Structure and Identification

Rotundine is a chiral molecule, with the levorotatory enantiomer, (S)-Tetrahydropalmatine, being the pharmacologically active form.[2]

• IUPAC Name: (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine[5]



Molecular Formula: C21H25NO4[5]

CAS Number: 483-14-7[4]

• Synonyms: L-Tetrahydropalmatine, (S)-Tetrahydropalmatine, (-)-Tetrahydropalmatine, Gindarine, Hyndarine, Caseanine[5]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **Rotundine**, compiled from various sources.

Table 1: Physicochemical Properties of Rotundine

Property	Value	References
Molecular Weight	355.43 g/mol	[5]
Appearance	White to off-white or yellowish crystalline solid.	
Melting Point	141-144 °C	
Solubility	Soluble in chloroform and dilute sulfuric acid; slightly soluble in ethanol and ether; insoluble in water.	
λтах	282 nm	[4]

Table 2: Spectroscopic Data for Rotundine



Spectroscopic Technique	Key Observations and Assignments	
¹ H-NMR	Data for ¹ H and ¹³ C NMR are available but a complete, unambiguously assigned spectrum in a single standard format is not consistently reported across the literature. Data is often presented in the context of isolating and identifying a mixture of alkaloids.	
¹³ C-NMR	As with ¹ H-NMR, complete assigned data is not readily available in a consolidated format.	
Mass Spectrometry (MS)	The molecular ion peak [M]+ is observed at m/z 355. Key fragment ions are often the result of cleavages in the tetrahydroisoquinoline ring system.	
Infrared (IR) Spectroscopy	Characteristic peaks are expected for C-H stretching of methoxy and alkyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups and the ether linkages.	

Pharmacology and Mechanism of Action

Rotundine's pharmacological effects are primarily attributed to its antagonism of dopamine and serotonin receptors. It exhibits a higher affinity for dopamine D1 receptors than D2 receptors and also potently inhibits 5-HT1A receptors.[3]

Table 3: Receptor Binding Affinity and Potency of Rotundine



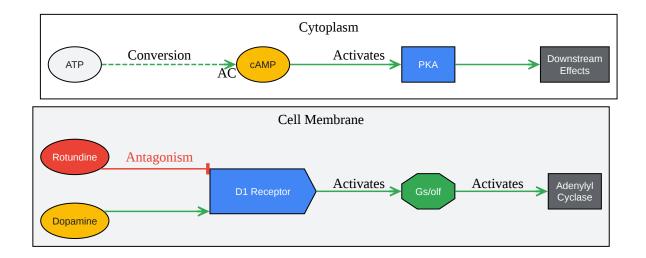
Target Receptor	Parameter	Value	Reference
Dopamine D1 Receptor	IC50	166 nM	[3]
Ki	124 nM	[3]	
Dopamine D2 Receptor	IC50	1.47 μΜ	[3]
Ki	388 nM	[3]	
Dopamine D3 Receptor	IC50	3.25 μΜ	[3]
Serotonin 5-HT1A Receptor	IC50	374 nM	[3]
Ki	340 nM	[3]	

The antagonism of these receptors modulates downstream signaling cascades, leading to **Rotundine**'s observed effects on the central nervous system.

Signaling Pathways

Dopamine D1 receptors are coupled to the G stimulatory (Gs) and G olfactory (Golf) proteins. [6][7][8] Activation of D1 receptors by dopamine leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] **Rotundine**, as a D1 antagonist, blocks this pathway, preventing the downstream effects of cAMP, such as the activation of Protein Kinase A (PKA).



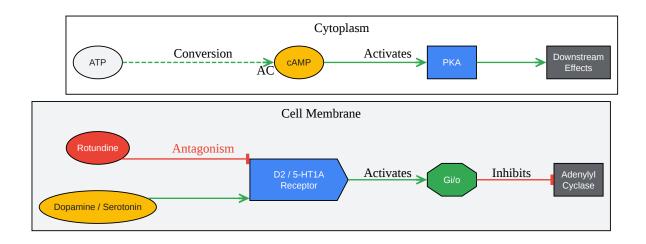


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Dopamine D1 Receptor Signaling Pathway and **Rotundine**'s Antagonistic Action.

Both Dopamine D2 and Serotonin 5-HT1A receptors are coupled to the G inhibitory (Gi/o) proteins.[10][11][12][13] Their activation by their respective endogenous ligands (dopamine and serotonin) leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.[10] **Rotundine**'s antagonism at these receptors prevents this inhibitory effect.





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Dopamine D2 and Serotonin 5-HT1A Receptor Signaling and **Rotundine**'s Action.

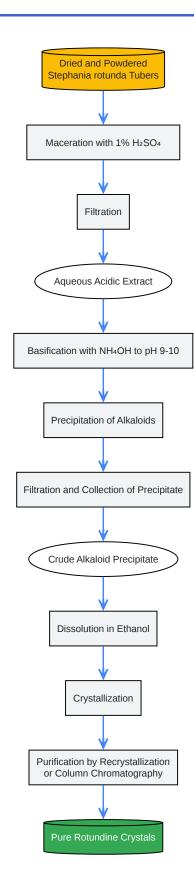
Experimental Protocols

The following sections outline generalized experimental procedures for the extraction, synthesis, and quantification of **Rotundine**, based on published literature. These are intended as a guide and may require optimization for specific laboratory conditions.

Extraction and Isolation from Stephania rotunda

This protocol is a generalized procedure based on methods described for the extraction of alkaloids from Stephania rotunda.[1][14][15][16]





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Workflow for the Extraction and Isolation of Rotundine.



Methodology:

- Maceration: The dried and powdered tubers of Stephania rotunda are macerated with a dilute acid, such as 1% sulfuric acid, to protonate the alkaloids and increase their solubility in the aqueous medium.[1][14]
- Filtration: The mixture is filtered to separate the solid plant material from the acidic aqueous extract containing the dissolved alkaloid salts.
- Basification: The acidic extract is basified, typically with ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.
 [3]
- Precipitate Collection: The precipitated crude alkaloids are collected by filtration.
- Dissolution and Crystallization: The crude precipitate is dissolved in a suitable organic solvent, such as ethanol, and allowed to crystallize.
- Purification: The resulting crystals are further purified by recrystallization or column chromatography to yield pure **Rotundine**. The purity can be assessed by HPLC.[14][16]

Synthesis of (S)-Tetrahydropalmatine

The chemical synthesis of **Rotundine** is a multi-step process. One reported method involves the conversion of alkaloids from Coptis Rhizoma through demethylation/demethylenation, hydrogenation, and methylation.[17] A more recent asymmetric synthesis has also been described.[14] Due to the complexity and proprietary nature of some synthetic routes, a detailed, universally applicable protocol is not readily available in the public domain. The general approach often involves the construction of the tetrahydroprotoberberine core followed by stereoselective reduction.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of **Rotundine** in plasma, compiled from several validated methods.[18][19][20]



Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[19]
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium phosphate at pH 3). A common ratio is a gradient or isocratic elution with around 40-75% organic phase.[18][19]
- Flow Rate: Approximately 0.8-1.0 mL/min.[19]
- Detection: UV detection at 280 nm or fluorescence detection with excitation at 230 nm and emission at 315 nm.[18][19]
- Column Temperature: 25-30 °C.
- Injection Volume: 20 μL.

Sample Preparation (Plasma):

- Protein Precipitation/Liquid-Liquid Extraction: To 100-200 μL of plasma, add a protein precipitating agent (e.g., acetonitrile) or perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[20] An internal standard should be added prior to this step.
- Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 12,000-15,000 rpm) to pellet the precipitated proteins or separate the aqueous and organic layers.[20]
- Evaporation and Reconstitution: Transfer the supernatant or organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 μL) of the mobile phase.[20]
- Final Centrifugation and Injection: Centrifuge the reconstituted sample to remove any remaining particulates and inject the supernatant into the HPLC system.

Method Validation:

The method should be validated according to standard bioanalytical guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[18][19]



Conclusion

Rotundine is a pharmacologically active isoquinoline alkaloid with a well-defined mechanism of action as a dopamine and serotonin receptor antagonist. Its unique pharmacological profile makes it a compelling candidate for further research and development. This guide has provided a comprehensive overview of its chemical structure, properties, and the signaling pathways it modulates, along with generalized experimental protocols to aid researchers in their investigations of this promising natural product. Further studies to fully elucidate its spectroscopic characteristics and to develop optimized and standardized synthetic and analytical procedures will be invaluable to advancing its potential therapeutic applications.

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